Argiotoxin 636 tetrahydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Argiotoxina 636 tetrahidrocloruro: is a potent neurotoxin isolated from the venom of orb-weaver spiders, specifically Argiope lobata and Argiope aurantia . This compound is known for its ability to act as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors, making it a valuable tool in neuropharmacological research .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: The synthesis of argiotoxin 636 tetrahydrochloride involves the systematic modification of the polyamine portion of the molecule . The l,13-diamino-4,8-diazatridecane portion of the side chain is modified to understand the structural requirements for the alkyl linker spacing between the amine nitrogens . Isosteric replacement of each of the amine nitrogens in the polyamine moiety with either oxygen or carbon provides a series of compounds evaluated for NMDA receptor antagonist activity .

Métodos de producción industrial: The production typically involves organic synthesis techniques in a laboratory setting .

Análisis De Reacciones Químicas

Tipos de reacciones: Argiotoxin 636 tetrahydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Reactivos y condiciones comunes: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Productos principales: The major products formed from these reactions include various analogs of this compound, which are evaluated for their biological activity .

Aplicaciones Científicas De Investigación

Química: In chemistry, argiotoxin 636 tetrahydrochloride is used to study the structure-activity relationships of polyamine compounds .

Biología: In biology, it is used to investigate the role of NMDA receptors in neuronal signaling and synaptic plasticity .

Medicina: In medicine, this compound is explored for its potential therapeutic applications in treating neuropsychiatric disorders, including epilepsy, neurotrauma, and ischemic injuries .

Industria: In industry, the compound is used as a molecular probe to discriminate ionotropic glutamate receptors and nicotinic acetylcholine receptors in cell populations .

Mecanismo De Acción

Argiotoxin 636 tetrahydrochloride exerts its effects by acting as a potent antagonist of NMDA receptor signaling . It blocks the receptor ion channel at low concentrations, thereby inhibiting the activity of NMDA receptors . This action is voltage-dependent and can halve the activity of NMDA receptors in rat cortical neurons . The compound also weakly inhibits nicotinic acetylcholine receptors .

Comparación Con Compuestos Similares

Compuestos Similares:

- Joro spider toxin-3 (JSTX-3)

- Nephila spider toxin-3 (NPTX-3)

- Philanthotoxins

Unicidad: Argiotoxin 636 tetrahydrochloride is unique due to its high potency and selectivity for NMDA receptors compared to other ionotropic glutamate receptors such as AMPA and kainate receptors . This selectivity makes it a valuable tool for studying NMDA receptor function and its role in various neurological processes .

Propiedades

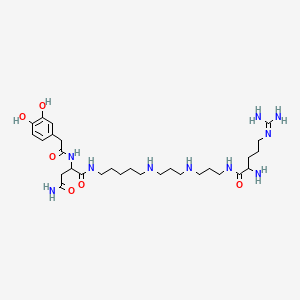

Fórmula molecular |

C29H52N10O6 |

|---|---|

Peso molecular |

636.8 g/mol |

Nombre IUPAC |

N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]butanediamide |

InChI |

InChI=1S/C29H52N10O6/c30-21(7-4-15-38-29(32)33)27(44)36-16-6-13-35-12-5-11-34-10-2-1-3-14-37-28(45)22(19-25(31)42)39-26(43)18-20-8-9-23(40)24(41)17-20/h8-9,17,21-22,34-35,40-41H,1-7,10-16,18-19,30H2,(H2,31,42)(H,36,44)(H,37,45)(H,39,43)(H4,32,33,38) |

Clave InChI |

DJQWHVVOIJQSBK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Fluoro-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]oct-2-yl]-ethanone](/img/structure/B10785677.png)

![2-[[2-[[4-Carboxy-2-[[4-carboxy-2-[[2-(carboxymethyl)-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B10785679.png)

![Pyrido[4,3-d]pyrimidine deriv. 3r](/img/structure/B10785692.png)

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B10785693.png)

![2-Amino-5-[[amino-(prop-2-ynylamino)methylidene]amino]pentanoic acid](/img/structure/B10785700.png)

![(4E,6E,8E,10Z,12Z,14E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-23,27,29,31,33,35,37-heptahydroxy-19-[4-hydroxy-1-methyl-6-[4-(methylamino)phenyl]-6-oxo-hexyl]-18-methyl-21,25-dioxo-20,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid](/img/structure/B10785705.png)

![4-N-(3-bromophenyl)-7-N-[4-(dimethylamino)butyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B10785713.png)

![(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785725.png)

![7-[(6-Carbamimidoyl-1H-indole-3-carbonyl)-amino]-heptanoic acid](/img/structure/B10785738.png)

![15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-7-(2-hydroxyethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside](/img/structure/B10785753.png)

![2-Amino-5-[[amino-(prop-2-enylamino)methylidene]amino]pentanoic acid](/img/structure/B10785765.png)